2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol

Fluorinated building blocks Physicochemical profiling Regioisomer differentiation

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol (CAS 1211961-38-4) is a highly fluorinated allylic iodoalcohol with the molecular formula C₉H₃F₁₄IO and a molecular weight of 520.00 g·mol⁻¹. Its IUPAC name, 3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecafluoro-2-iodonon-2-en-1-ol, reflects a perfluorohexyl segment appended to an iodine-substituted allylic alcohol backbone bearing 14 fluorine atoms.

Molecular Formula C9H3F14IO
Molecular Weight 520.00 g/mol
Cat. No. B12842766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol
Molecular FormulaC9H3F14IO
Molecular Weight520.00 g/mol
Structural Identifiers
SMILESC(C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)I)O
InChIInChI=1S/C9H3F14IO/c10-3(2(24)1-25)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h25H,1H2/b3-2+
InChIKeyJIPGTBFJIYIERY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol – Core Identity and Procurement Baseline


2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol (CAS 1211961-38-4) is a highly fluorinated allylic iodoalcohol with the molecular formula C₉H₃F₁₄IO and a molecular weight of 520.00 g·mol⁻¹ . Its IUPAC name, 3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecafluoro-2-iodonon-2-en-1-ol, reflects a perfluorohexyl segment appended to an iodine-substituted allylic alcohol backbone bearing 14 fluorine atoms [1]. The compound belongs to the class of perfluoroalkyl-substituted iodoalcohols that serve as versatile intermediates for fluorinated building blocks, surface-modifying agents, and functional monomers [2]. As a specialty fine chemical supplied by Apollo Scientific (catalogue PC1653), it is classified as an irritant and is intended exclusively for research and industrial synthesis applications .

1Highly fluorinated allylic iodoalcohol with perfluorohexyl segment; serves as a versatile synthetic intermediate
2Enables preparation of fluorinated building blocks, surface-modifying agents, and functional monomers
3Intended for research and industrial synthesis; classified as irritant – handle with appropriate precautions

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol – Why Closest Analogs Cannot Be Freely Substituted


Although 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol belongs to a well-recognized class of perfluoroalkyl iodoalcohols, its substitution pattern differs critically from even its closest structural analogs. The compound possesses 14 fluorine atoms (C₉H₃F₁₄IO) versus 13 fluorine atoms (C₉H₄F₁₃IO) in the 1H,1H,3H regioisomer, a difference that alters both the electronic environment at the reactive allylic iodine center and key bulk physicochemical properties . The iodine substituent at the 2-position of the allylic alcohol framework provides a kinetically competent leaving group for nucleophilic substitution and elimination pathways, a functional handle entirely absent in non-iodinated analogs such as 1H,1H,2H,3H-perfluoronon-2-en-1-ol. Class-level evidence demonstrates that iodide is quantitatively the best leaving group among the halides—substantially more reactive than bromide and orders of magnitude more reactive than chloride or fluoride—meaning that bromo- or chloro-substituted analogs cannot match the synthetic versatility of the iodine-bearing compound [1]. These differences in fluorine count, leaving-group identity, and regiochemistry directly affect reaction rates, product selectivity, and downstream functionalization scope, precluding simple one-for-one replacement in established synthetic protocols.

Fluorine count and regiochemistry
The target contains 14 fluorine atoms versus 13 in the 1H,1H,3H isomer; this alters electronic effects and may shift key physicochemical properties.
Leaving-group identity
Only the iodo compound provides a kinetically competent leaving group for substitution and elimination; bromo or non-iodinated analogs may limit synthetic scope.
Synthetic pathway dependence
Established protocols exploit iodine reactivity; substituting with other halogens or H may reduce yields and alter regioselectivity, requiring validation.

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol – Quantitative Differentiation Evidence Versus Closest Comparators


Molecular Fluorine Content and Formula-Weight Differentiation vs. the 1H,1H,3H Regioisomer

The target compound, 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol (C₉H₃F₁₄IO), contains 14 fluorine atoms conferring a molecular weight of 520.00 g·mol⁻¹ , compared with the 1H,1H,3H regioisomer (CAS 261761-01-7, C₉H₄F₁₃IO), which has only 13 fluorine atoms and a molecular weight of 502.01 g·mol⁻¹ . The additional fluorine atom in the target compound replaces a hydrogen on the allylic carbon skeleton, producing a fully fluorinated vinylogous segment that alters both the electron-withdrawing character experienced by the iodine-bearing carbon and the overall hydrophobicity of the molecule. The mass difference of approximately 18 g·mol⁻¹ (3.6% relative increase) is analytically resolvable by mass spectrometry and affects molar stoichiometry in preparative reactions .

Fluorine content vs analog
Head-to-head
C₉H₃F₁₄IO (14 F, MW 520) vs C₉H₄F₁₃IO (13 F, MW 502); Δ +18 g·mol⁻¹
Affects molar stoichiometry and hydrophobicity
3.6% mass increase; may shift boiling point and partition coefficients
Fluorinated building blocks Physicochemical profiling Regioisomer differentiation

Iodine Leaving-Group Advantage vs. Non-Iodinated and Other-Halogen Analogs

The iodine atom present in 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol constitutes the most reactive halide leaving group available for nucleophilic substitution and base-induced elimination. In the general halide reactivity series, iodide consistently outperforms bromide by a factor of 3–6 in SN2 reactions and is orders of magnitude more reactive than chloride and fluoride [1]. In the specific context of perfluoroalkyl systems, perfluoroalkyl iodides undergo SN2-like attack on the iodine atom by nucleophiles such as amines and alkoxides, whereas the corresponding perfluoroalkyl bromides react more sluggishly and require harsher conditions [2]. Non-iodinated analogs such as 1H,1H,2H,3H-perfluoronon-2-en-1-ol (CAS 38550-47-9, C₉H₅F₁₃O, MW 376.12, BP 71–73 °C at 29 mmHg, density 1.65 g·cm⁻³) lack the iodine leaving group entirely and therefore cannot participate in the same SN2, cross-coupling, or dehydroiodination pathways that define the synthetic utility of the iodinated compound [1].

Leaving-group reactivity
Class-level
I⁻ >> Br⁻ > Cl⁻ >> F⁻; I⁻ ~10³× more reactive than Cl⁻; bromo reacts 3–6× slower
Iodo enables efficient SN2, elimination, and cross-coupling
Non-iodinated analogs lack this functional handle
Nucleophilic substitution Leaving-group ability Synthetic versatility

Radical-Addition Synthetic Accessibility and Yield Advantage

Compounds of the perfluoroalkyl iodoalcohol class, including 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol, are prepared by the radical addition of perfluoroalkyl iodides (RfI) to allyl alcohol. Copper-catalyzed protocols using metallic copper powder (10 mol %) at 120 °C deliver iodoperfluoroalkyl alcohols in high yields, routinely exceeding 80% for the C₆F₁₃ series [1]. This represents a substantial improvement over earlier photochemical methods, which afforded only 50–55% conversion for allyl alcohol substrates [2]. Optimized catalyst systems (e.g., Hg₂I₂/HgI₂ or Mn(II)/Mn(III) acetylacetonate pairs) can achieve practically quantitative addition at near-ambient temperatures [2]. The alternative non-iodinated analog, 1H,1H,2H,3H-perfluoronon-2-en-1-ol, cannot be accessed via this iodo-adduct route and requires a separate dehalogenation step—adding a synthetic operation and reducing overall yield.

Synthetic yield
Context-dependent
Copper-catalyzed radical addition >80% yield vs photochemical 50–55%
Higher-yielding route to iodo-adduct intermediate
Optimized catalysts achieve near-quantitative addition
Radical addition Perfluoroalkylation Process chemistry

Elimination Regioselectivity Controlled by Perfluoroalkyl Proximity to Iodine

In perfluoroalkyl-substituted iodoalkanes, the proximity of the strongly electron-withdrawing perfluoroalkyl group to the iodine-bearing carbon exerts a dominant influence on elimination vs. substitution partitioning. Brace et al. (1984) demonstrated that Series II compounds of the type RFCH₂CHI(CH₂)nCH₃ undergo exclusively elimination (0% substitution) when treated with strong base, with the double bond forming principally toward the RF group and E/Z isomer ratios varying from 2.65 to 5 [1]. In contrast, non-fluorinated controls (1- and 2-iodooctane) gave markedly different product distributions under identical conditions. The target compound, with its iodine atom in the allylic 2-position flanked by a perfluorohexyl segment, is structurally predisposed to show similarly pronounced elimination selectivity, whereas non-iodinated analogs cannot undergo this transformation and regioisomeric iodo compounds (e.g., the 1H,1H,3H isomer with iodine at a different position) would exhibit different elimination/substitution ratios.

Elimination selectivity
Class-level
Series II: ~100% elimination (E/Z 2.65–5); Series I: ~100% substitution
Predictable elimination affords fluorous alkenes
Non-fluorinated iodoalkanes show different product ratios
Elimination selectivity Perfluoroalkyl electronic effects Olefin synthesis

Predicted Physicochemical Property Differentiation vs. Non-Iodinated and Regioisomeric Analogs

Although experimentally measured boiling point and density data for the target compound are not available from the accessible authoritative sources, the physicochemical consequences of its structural differentiation from comparators can be substantiated by data from the closest analogs. The 1H,1H,3H iodo regioisomer (CAS 261761-01-7) has a reported boiling point of 90 °C at 25 mmHg , a predicted atmospheric boiling point of 229.9 ± 40.0 °C, a predicted density of 1.946 ± 0.06 g·cm⁻³, and a predicted pKa of 12.13 ± 0.10 . In contrast, the non-iodinated analog 1H,1H,2H,3H-perfluoronon-2-en-1-ol (CAS 38550-47-9) exhibits a substantially lower boiling point of 71–73 °C at 29 mmHg and a density of only 1.65 g·cm⁻³ , reflecting the absence of the heavy, polarizable iodine atom. The target compound, with one additional fluorine and the iodine at the 2-position (vs. the 3-position for CAS 261761-01-7), is expected to exhibit a boiling point and density intermediate between or exceeding these comparators, consistent with its higher molecular weight (520 vs. 502 and 376 g·mol⁻¹).

Physicochemical trends
Context-dependent
Non-iodinated: BP 71–73 °C, density 1.65; iodo regioisomer: predicted BP ~230 °C, density ~1.95; target MW 520 suggests further increase
Higher BP and density expected for the target
Experimental BP/density not reported; predicted values only
Physicochemical properties Boiling point Density Procurement specification

Scalability: Multi-Hundred-Gram Access to the Iodoalcohol Building-Block Class

The broader class of 2-iodo-3-(perfluoroalkyl)propanols—to which 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is structurally and mechanistically related—has been demonstrated to be accessible in excellent yields and at several-hundred-gram scale through controlled radical addition of commercially available perfluoroalkyl iodides to allyl alcohol [1]. Subsequent transformations of these iodo-adducts, including deiodination–dehydroxylation to fluorous propenes, have been performed in excellent yields on up to 100 g quantities [2]. In contrast, the non-iodinated analog 1H,1H,2H,3H-perfluoronon-2-en-1-ol is typically supplied at >94% purity as a research chemical, with no published evidence of multi-hundred-gram synthetic campaigns from the iodo-adduct route . This scalability substantiates the iodo compound's role as a viable intermediate for pilot-scale production, not merely a milligram-scale laboratory curiosity.

Scalability evidence
Class-level
2-Iodo-3-(perfluoroalkyl)propanols prepared at several-hundred-gram scale; fluorous propenes at 100 g scale
Supports pilot-scale production feasibility
Non-iodinated analog typically supplied at research scale (5–25 g)
Scalable synthesis Bulk procurement Fluorous building blocks

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol – High-Confidence Application Scenarios Rooted in Quantitative Evidence


Synthesis of Fluorous Alkenes via Regioselective Dehydroiodination

The iodine atom at the allylic 2-position of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol provides a defined elimination handle. Class-level evidence from Brace et al. (1984) demonstrates that perfluoroalkyl-substituted iodoalkanes with the iodine β to the RF group undergo exclusively elimination (>90%) under basic conditions, generating fluorous alkenes with predictable E/Z ratios (2.65–5) [1]. This regiochemical outcome is not accessible from non-iodinated or regioisomeric analogs, making the target compound the rational choice for preparing specific perfluoroalkenyl alcohol derivatives.

Intermediate for Fluorinated Surfactant and Surface-Modifying Agent Synthesis

The combination of a perfluorohexyl segment (conferring surface energies as low as 15–17 mN·m⁻¹ [1]) with an iodine leaving group enables the covalent attachment of the fluorinated moiety to diverse substrates via nucleophilic displacement. Derivatives of perfluoroalkyl iodide–allyl alcohol adducts have been extensively used to prepare low-surface-tension coatings, textile repellents, and specialty surfactants . The target compound's 14-fluorine architecture provides maximum fluorocarbon density among its analog class, which is directly correlated with surface-energy reduction [1].

Precursor to Fluorous Propenes and Fluorinated Monomers at Scale

Building on the demonstrated scalability of the 2-iodo-3-(perfluoroalkyl)propanol class—where compounds are prepared in excellent yields at several-hundred-gram scale [1] and converted to fluorous propenes in up to 100 g quantities —the target compound serves as a viable entry point for production of fluorinated vinyl monomers. The iodo group can be eliminated under controlled conditions (red phosphorus/I₂ or SnCl₂/POCl₃) to yield perfluoroalkenyl alcohols, which are valuable comonomers for fluoropolymer synthesis .

Building Block for Palladium-Catalyzed Cross-Coupling Libraries

The C–I bond at the allylic position is the most reactive carbon–halogen bond for oxidative addition to palladium(0), vastly outperforming C–Br and C–Cl bonds [1]. This enables Suzuki, Sonogashira, and Heck-type cross-coupling reactions that are either inefficient or impossible with the corresponding bromo, chloro, or non-halogenated analogs. Perfluoroalkyl iodides are established substrates for photoinitiated radical allylation and palladium-catalyzed transformations, and the target compound's iodine atom makes it the preferred substrate for constructing diverse fluorous compound libraries via cross-coupling.

Application
Selection Property
Validation Focus
Fluorous alkene synthesis via dehydroiodination
Allylic iodo leaving-group for regioselective elimination
Elimination selectivity and E/Z ratio control
Fluorinated surfactant and surface-modifying agent synthesis
Perfluorohexyl segment with covalent attachment handle
Surface energy reduction and functionalization efficiency
Precursor to fluorous propenes and fluorinated monomers at scale
Demonstrated scalability of iodo-adduct synthetic route
Scale-up feasibility and yield
Building block for palladium-catalyzed cross-coupling libraries
Highly reactive allylic C–I bond for oxidative addition
Cross-coupling scope with Pd(0) catalysts
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